2-Bromo-7-tert-butylpyrene
Overview
Description
2-Bromo-7-tert-butylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom at the second position and a tert-butyl group at the seventh position on the pyrene ring
Mechanism of Action
Target of Action
It’s known that pyrene derivatives, such as 2-bromo-7-tert-butylpyrene, are significant in synthetic chemistry, materials science, and environmental studies .
Mode of Action
The mode of action of this compound involves its interaction with other compounds during synthesis. For instance, in one study, this compound was reacted with 4-formylphenylboronic acid to afford a certain product . The bromo-substituted precursors serve as vital intermediates in synthetic routes .
Biochemical Pathways
The compound plays a crucial role in the functionalisation of pyrene at non-k region and nodal positions, allowing for diverse functionalisation strategies .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as an intermediate in synthetic chemistry. The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 28°C . Furthermore, the compound is light-sensitive , indicating that exposure to light could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Bromo-7-tert-butylpyrene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. The interactions between this compound and biomolecules are often characterized by non-covalent binding, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis. The compound is metabolized through pathways such as oxidation, reduction, and conjugation, which are mediated by specific enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-tert-butylpyrene typically involves the bromination of 2-tert-butylpyrene. One common method includes the use of bromine in the presence of iron powder as a catalyst. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around -78°C) under a nitrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-tert-butylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation Reactions: The compound can be oxidized to form pyrenequinones and other derivatives.
Common Reagents and Conditions:
Bromination: Bromine and iron powder in dichloromethane.
Cross-Coupling: Palladium catalysts and boronic acids.
Oxidation: Sodium methoxide and copper (I) iodide.
Major Products:
Substitution Products: Aryl-functionalized pyrene derivatives.
Oxidation Products: Pyrenequinones and pyrenoquinhydrones.
Scientific Research Applications
2-Bromo-7-tert-butylpyrene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Bromo-7-tert-butylpyrene
- 1,3-Dibromo-7-tert-butylpyrene
- 1,6-Dibromo-7-tert-butylpyrene
- 1,8-Dibromo-7-tert-butylpyrene
Uniqueness: 2-Bromo-7-tert-butylpyrene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the tert-butyl group at the seventh position provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from other bromopyrene derivatives .
Properties
IUPAC Name |
2-bromo-7-tert-butylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br/c1-20(2,3)16-8-12-4-6-14-10-17(21)11-15-7-5-13(9-16)18(12)19(14)15/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLYZVOQPGVCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743985 | |
Record name | 2-Bromo-7-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78751-80-1 | |
Record name | 2-Bromo-7-(1,1-dimethylethyl)pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78751-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-7-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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